N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant biological and therapeutic properties. The structure of this compound includes an imidazo[1,2-a]pyrimidine moiety linked to a phenyl ring, which is further connected to a 4-methylbenzamide group. This unique structure contributes to its diverse applications in medicinal chemistry and other scientific fields .
Preparation Methods
The synthesis of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE can be achieved through various synthetic routes. One common method involves the use of multicomponent reactions, condensation reactions, and intramolecular cyclizations . For instance, the reaction starts with the formation of a carbanion intermediate from malononitrile and an active methylene compound, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate . This intermediate undergoes further cyclization and functionalization to yield the desired compound.
Industrial production methods often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid to enhance the reaction efficiency and yield . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . For example, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it is used as a pharmacophore for developing new therapeutic agents due to its biological activity . It has been studied for its anticancer properties, showing potential in inhibiting the growth of cancer cells . Additionally, it is used in the synthesis of other bioactive molecules and as a building block in drug development.
In biology, N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE is used in studies related to enzyme inhibition and signal transduction pathways . Its unique structure allows it to interact with various molecular targets, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which plays a crucial role in regulating cell growth and differentiation . By targeting these pathways, the compound exerts its therapeutic effects, particularly in cancer treatment.
Comparison with Similar Compounds
N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE can be compared with other similar compounds such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines . These compounds share similar structural features and biological activities but differ in their specific functional groups and reactivity. For instance, N-(pyridin-2-yl)amides are formed via C–C bond cleavage promoted by iodine and TBHP, while 3-bromoimidazo[1,2-a]pyridines are obtained through one-pot tandem cyclization/bromination . The unique structure of this compound, with its imidazo[1,2-a]pyrimidine core and 4-methylbenzamide group, distinguishes it from these similar compounds and contributes to its specific applications and properties.
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHAKCWHQSKBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.